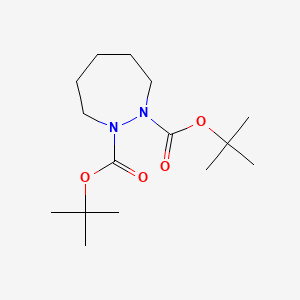
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid (4-MOB) is an organic compound belonging to the family of oxazoles. It is a white, odorless crystalline solid with a molecular weight of 195.2 g/mol and a melting point of 168-170°C. 4-MOB is a derivative of benzoic acid, and is often used as a building block in organic synthesis. It has been studied extensively for its use in various scientific research applications, including pharmaceuticals, biochemistry, and molecular biology.
Scientific Research Applications
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is widely used in various scientific research applications, such as pharmaceuticals, biochemistry, and molecular biology. In pharmaceuticals, it has been used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. In biochemistry, 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid has been used as a substrate in enzyme assays and as a reagent in peptide synthesis. In molecular biology, it has been used to study the structure and function of proteins and nucleic acids.
Mechanism of Action
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid acts as a substrate for various enzymes, such as proteases, kinases, and phosphatases. It can also act as an inhibitor of some enzymes, such as cyclooxygenase-2 (COX-2). In addition, 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid has been found to interact with some proteins in the cell, such as the cytoplasmic chaperonin complex and the mitochondrial protein import machinery.
Biochemical and Physiological Effects
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid has been found to have anti-apoptotic effects, and to inhibit the growth of cancer cells. It has also been found to have antioxidant and anti-inflammatory effects, and to reduce the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid in laboratory experiments is its low toxicity. It is also relatively stable and has a wide range of applications. However, one of the main limitations of using 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is its low solubility in water, which can make it difficult to use in some experiments. In addition, 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
In the future, 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid could be further studied for its potential use in the treatment of various diseases and conditions, such as cancer, inflammation, and cardiovascular disease. It could also be studied for its potential use in the development of new drugs and therapies. In addition, further research could be conducted on its mechanism of action, its biochemical and physiological effects, and its potential side effects. Finally, 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid could be studied for its potential use as a biomarker for the diagnosis and prognosis of various diseases.
Synthesis Methods
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid can be synthesized in several ways, including a two-step process using benzoic acid and methyl isocyanide, a reaction between 2-methyl-1,2-oxazole and benzoic acid, and a reaction between benzoic acid and 5-methyl-2-methyl-1,2-oxazole. The most common synthesis method is the two-step process, which involves the reaction of benzoic acid with methyl isocyanide to form the intermediate product 4-(5-methyl-1,2-oxazole-4-amido)benzoic acid methyl ester, followed by hydrolysis of the ester to obtain 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid.
properties
IUPAC Name |
4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-10(6-13-18-7)11(15)14-9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTADVWQJRLHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2539565.png)

![N-[4-[Ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2539567.png)




![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2539575.png)
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2539576.png)


